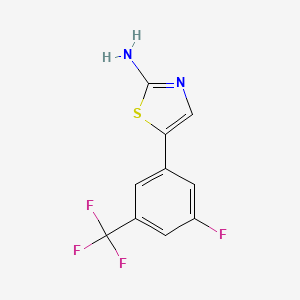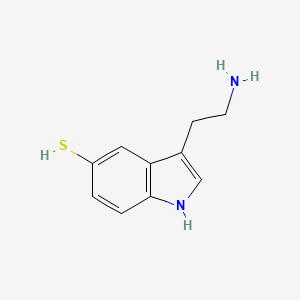
1H-Indole-5-thiol, 3-(2-aminoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1H-indole-5-thiol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indole-5-thiol typically involves the introduction of the aminoethyl and thiol groups onto the indole ring. One common method is the reaction of 2-(2-nitroethyl)indole with thiourea, followed by reduction to yield the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
Industrial production of 3-(2-Aminoethyl)-1H-indole-5-thiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-1H-indole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are common.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
3-(2-Aminoethyl)-1H-indole-5-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-thiol involves its interaction with various molecular targets. The aminoethyl group allows it to mimic neurotransmitters like serotonin, binding to serotonin receptors and influencing neurotransmission. The thiol group can participate in redox reactions, contributing to its antioxidant properties. These interactions can modulate various biological pathways, leading to its diverse biological activities.
類似化合物との比較
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl group but lacking the thiol group.
Serotonin: A neurotransmitter with a hydroxyl group instead of a thiol group.
Melatonin: A hormone with a methoxy group instead of a thiol group.
Uniqueness
3-(2-Aminoethyl)-1H-indole-5-thiol is unique due to the presence of both the aminoethyl and thiol groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
1078-01-9 |
|---|---|
分子式 |
C10H12N2S |
分子量 |
192.28 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1H-indole-5-thiol |
InChI |
InChI=1S/C10H12N2S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 |
InChIキー |
IUQLRJYCXCDFAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S)C(=CN2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


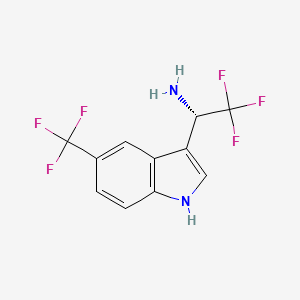
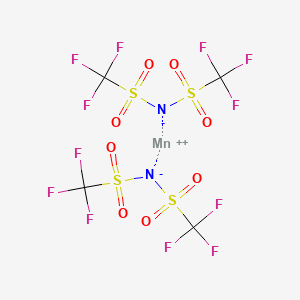
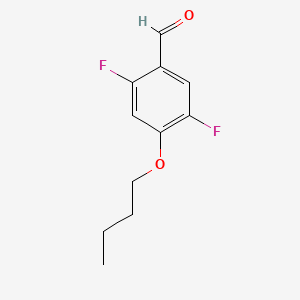
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
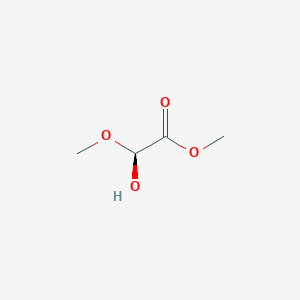

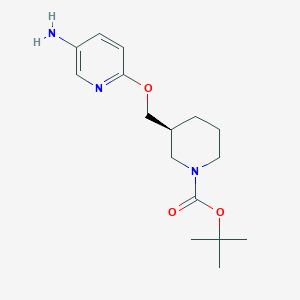

![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)
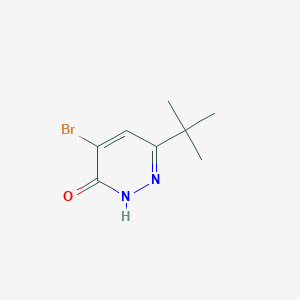
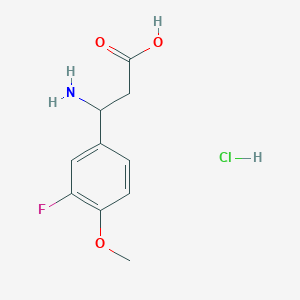

![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
